molecular formula C16H9ClN2S2 B2919550 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile CAS No. 277756-73-7

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile

Cat. No.: B2919550
CAS No.: 277756-73-7
M. Wt: 328.83
InChI Key: DBBZPGMSSKBDQM-XYOKQWHBSA-N
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Description

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a thiazole-based acrylonitrile derivative with a molecular formula of C₁₆H₉ClN₂S₂ and a molecular weight of 328.83 g/mol . Its structure features a thiophene ring at the β-position and a 4-(4-chlorophenyl)-substituted thiazole ring at the α-position of the acrylonitrile backbone, stabilized in the E-configuration. The compound is synthesized via an aldol condensation reaction between 2-(benzo[d]thiazol-2-yl)acetonitrile and thiophene-2-carbaldehyde in ethanol with piperidine as a catalyst .

Properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2S2/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBZPGMSSKBDQM-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

 E 2 4 4 chlorophenyl thiazol 2 yl 3 thiophen 2 yl acrylonitrile\text{ E 2 4 4 chlorophenyl thiazol 2 yl 3 thiophen 2 yl acrylonitrile}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

IC50 Values

The efficacy of this compound has been evaluated through IC50 values, which indicate the concentration required to inhibit cell proliferation by 50%. Below is a summary of findings from different studies:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)0.16
A549 (lung cancer)0.12
HCT116 (colon cancer)5.48
NUGC (gastric cancer)25 nM

These results indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

The proposed mechanism of action includes the inhibition of DNA synthesis and interference with cell cycle progression. The compound may also induce apoptosis in cancer cells, as evidenced by morphological changes observed in treated cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity.

Minimum Inhibitory Concentration (MIC)

The antimicrobial effectiveness was assessed using MIC values against various pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.22
Escherichia coli0.25
Candida albicans0.30

These results indicate that the compound possesses strong antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have investigated the biological activity of related compounds with similar structures:

  • Thiazole Derivatives : A study on thiazole derivatives showed that compounds with similar structural motifs exhibited significant antiproliferative activity against various cancer cell lines, reinforcing the potential of thiazole-containing compounds in cancer therapy .
  • Pyrazole Incorporation : Research involving pyrazole derivatives incorporating thiazole and thiophene rings revealed enhanced anticancer activity, suggesting that modifications to these scaffolds could lead to improved therapeutic agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The thiophene moiety in the target compound contributes to π-conjugation, similar to TP1, which uses a diphenylamino-thiophene group for intramolecular charge transfer (ICT) in cyanide sensing . Replacement of thiophene with pyridine (7f) or furan (7g) alters melting points and solubility, with furan derivatives showing higher thermal stability (e.g., 7g: 185–187°C vs. 7f: 155–157°C) .

Synthetic Methods: The target compound is synthesized using piperidine as a base , whereas analogs like 7a–k employ triethylamine in ethanol, suggesting flexibility in catalyst choice for aldol condensations .

Functional and Application-Based Comparisons

Photophysical Properties

  • BTCNA ((E)-6-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)naphthalen-2-yl acetate), a naphthalene-containing analog, exhibits strong fluorescence, highlighting the role of extended π-systems in optical materials . The target compound’s thiophene-thiazole system may offer tunable emission properties for organic electronics.

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